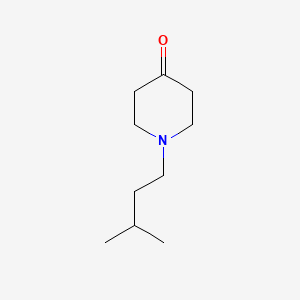![molecular formula C12H22N2O2 B1320686 Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate CAS No. 286947-16-8](/img/structure/B1320686.png)
Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate
Descripción general
Descripción
Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate is a chemical compound with the CAS Number: 286947-16-8 . It has a molecular weight of 226.32 . The compound is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The InChI code for Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate is 1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-9-4-5-10(8-14)13-9/h9-10,13H,4-8H2,1-3H3 . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate is a reactant in the preparation of N-substituted diazabicycloalkanes as nicotinic acetylcholine receptor ligands .Physical And Chemical Properties Analysis
This compound has a melting point of 67-69°C . It is a powder and is stored at 4°C .Aplicaciones Científicas De Investigación
Medicinal Chemistry
In medicinal chemistry, this compound is utilized as a building block for the synthesis of more complex molecules. Its diazabicyclo structure can serve as a scaffold for the development of pharmaceuticals, particularly those targeting neurological disorders where such bicyclic systems are often beneficial for crossing the blood-brain barrier .
Material Science
“Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate” finds its application in material science as a precursor for polymers with unique properties. The incorporation of the diazabicyclo moiety into polymer chains can lead to materials with enhanced toughness and thermal stability .
Environmental Science
In environmental science, researchers may explore the use of this compound in the development of environmentally friendly pesticides. Its structural complexity could potentially interfere with the life cycle of pests without causing harm to non-target species .
Analytical Chemistry
This compound can be used as a standard or reagent in analytical chemistry. Its distinct chemical structure allows it to be a reference point in chromatography and mass spectrometry for the identification and quantification of similar compounds .
Biochemistry
Biochemists might investigate “Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate” for its potential role as an enzyme inhibitor. By binding to active sites, it could modulate the activity of enzymes involved in various biochemical pathways .
Industrial Chemistry
Industrially, it could be used in the synthesis of dyes and pigments. The bicyclic structure may impart specific color properties to the dyes, making them suitable for use in textiles and printing .
Organic Synthesis
As an intermediate in organic synthesis, this compound is valuable for constructing complex organic molecules. Its reactivity can be harnessed to form bonds with various functional groups, aiding in the synthesis of a wide range of organic products .
Pharmaceutical Formulation
Lastly, in pharmaceutical formulation, the tert-butyl group in the compound could be used to modify the solubility and absorption characteristics of drug molecules, thereby enhancing their bioavailability .
Safety And Hazards
The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes correspond to specific safety and handling guidelines.
Propiedades
IUPAC Name |
tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-9-4-5-10(8-14)13-9/h9-10,13H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPATFQNPHQQIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CCC(C1)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594971 | |
| Record name | tert-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate | |
CAS RN |
286947-16-8 | |
| Record name | tert-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


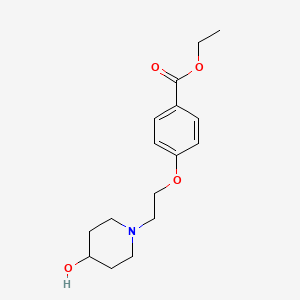

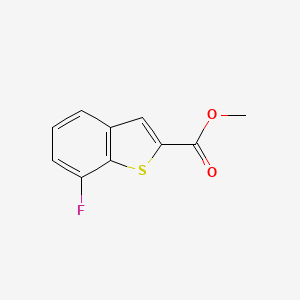
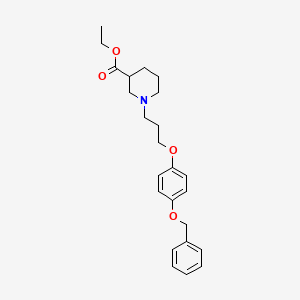
![Ethyl 1-(benzo[c][1,2,5]thiadiazol-5-ylmethyl)piperidine-4-carboxylate](/img/structure/B1320614.png)
![4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoic acid](/img/structure/B1320615.png)
![Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B1320618.png)
![2-{2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1320619.png)
![2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1320620.png)
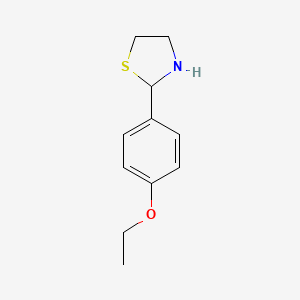
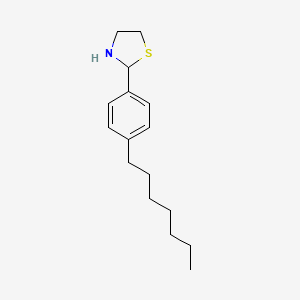
![2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazolane](/img/structure/B1320623.png)
